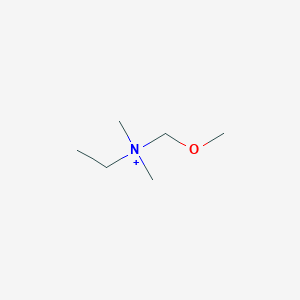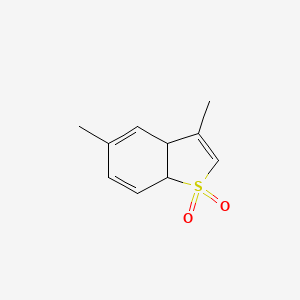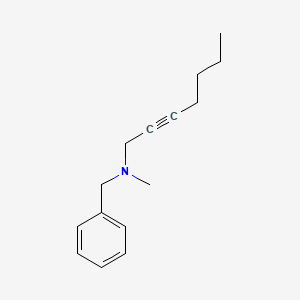
tert-Butyl 2-(triphenylmethyl)hydrazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(triphenylmethyl)hydrazine-1-carboxylate is an organic compound that has garnered attention in the field of synthetic chemistry. This compound is characterized by the presence of a tert-butyl group, a triphenylmethyl group, and a hydrazine carboxylate moiety. It is often used as an intermediate in the synthesis of various organic molecules due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(triphenylmethyl)hydrazine-1-carboxylate typically involves the reaction of tert-butylhydrazine with triphenylmethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(triphenylmethyl)hydrazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The tert-butyl and triphenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate temperatures and may require catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of functionalized products depending on the nucleophiles employed .
Scientific Research Applications
tert-Butyl 2-(triphenylmethyl)hydrazine-1-carboxylate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It serves as a building block for the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(triphenylmethyl)hydrazine-1-carboxylate involves its interaction with molecular targets through its functional groups. The hydrazine moiety can form bonds with electrophilic centers, while the tert-butyl and triphenylmethyl groups provide steric hindrance and influence the compound’s reactivity. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butylhydrazine: Shares the hydrazine moiety but lacks the triphenylmethyl group.
Triphenylmethyl chloride: Contains the triphenylmethyl group but lacks the hydrazine and tert-butyl groups.
Uniqueness
tert-Butyl 2-(triphenylmethyl)hydrazine-1-carboxylate is unique due to the combination of its functional groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in synthetic chemistry and a subject of interest in various research fields .
Properties
CAS No. |
97013-32-6 |
|---|---|
Molecular Formula |
C24H26N2O2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
tert-butyl N-(tritylamino)carbamate |
InChI |
InChI=1S/C24H26N2O2/c1-23(2,3)28-22(27)25-26-24(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18,26H,1-3H3,(H,25,27) |
InChI Key |
HYLZLBXYVIKMKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phenyl[4-(prop-1-en-2-yl)phenyl]methanone](/img/structure/B14327962.png)
![2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B14327968.png)



![4-Chloro-2-fluoro-5-[(propan-2-yl)oxy]phenol](/img/structure/B14327990.png)

![N-Ethyl-2-[(2-fluorophenyl)methoxy]ethan-1-amine](/img/structure/B14327999.png)



![{[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane](/img/structure/B14328050.png)

